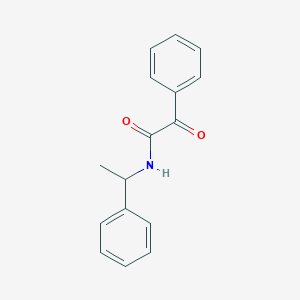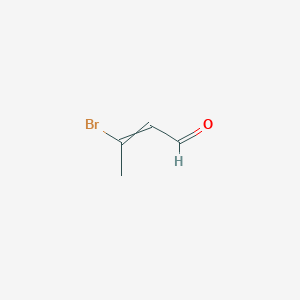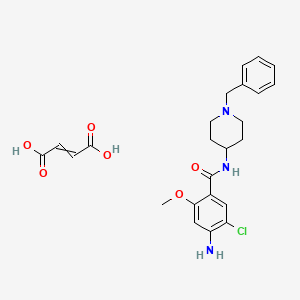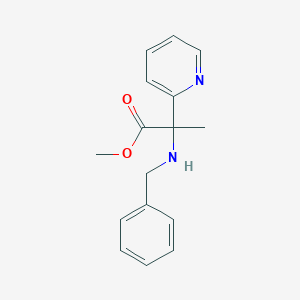
4-bromo-3-Pyridinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-Pyridinesulfonamide is a chemical compound with the molecular formula C5H5BrN2O2S and a molecular weight of 237.07 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both bromine and sulfonamide functional groups
Preparation Methods
The synthesis of 4-bromo-3-Pyridinesulfonamide can be achieved through various synthetic routes. One common method involves the bromination of 3-Pyridinesulfonamide using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a specific temperature to ensure the selective bromination at the 4-position of the pyridine ring.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-bromo-3-Pyridinesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides. Reagents such as hydrogen peroxide or sodium borohydride are typically used for these transformations.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinesulfonamides, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
4-bromo-3-Pyridinesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes like phosphoinositide 3-kinase (PI3K) and phosphatidylinositol 4-kinase (PI4K). These enzymes are involved in various cellular processes, including cell growth and survival, making them important targets for cancer therapy.
Biological Studies: The compound’s ability to inhibit specific enzymes makes it valuable in studying cellular signaling pathways and understanding disease mechanisms.
Industrial Applications: It can be used in the development of agrochemicals and other industrial products due to its reactivity and functional group versatility.
Mechanism of Action
The mechanism of action of 4-bromo-3-Pyridinesulfonamide involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of PI3K, it binds to the enzyme’s active site, preventing the phosphorylation of phosphoinositides and thereby disrupting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
4-bromo-3-Pyridinesulfonamide can be compared with other pyridinesulfonamide derivatives, such as:
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: This compound also targets PI3K but has different substituents that may affect its potency and selectivity.
4-chloro-3-Pyridinesulfonamide: Similar in structure but with a chlorine atom instead of bromine, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
361544-09-4 |
|---|---|
Molecular Formula |
C5H5BrN2O2S |
Molecular Weight |
237.08 g/mol |
IUPAC Name |
4-bromopyridine-3-sulfonamide |
InChI |
InChI=1S/C5H5BrN2O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,7,9,10) |
InChI Key |
PXYZMOHBVKYFKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1Br)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13879881.png)
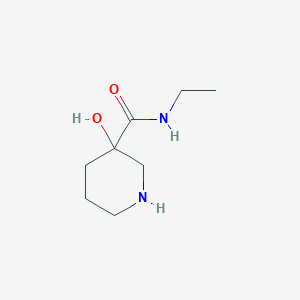
![5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13879888.png)
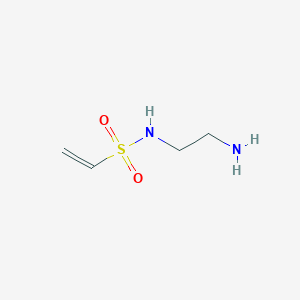


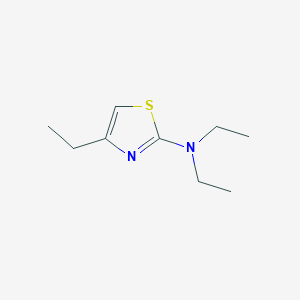
![N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13879912.png)
